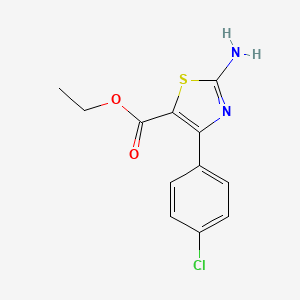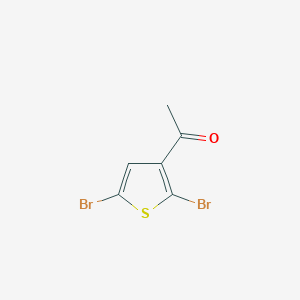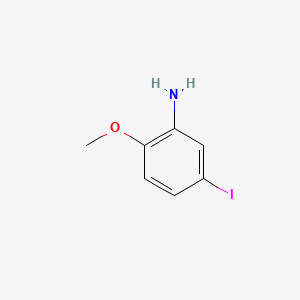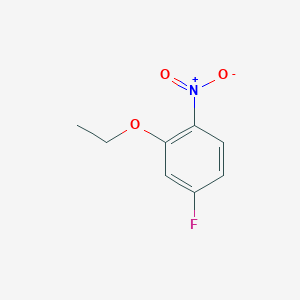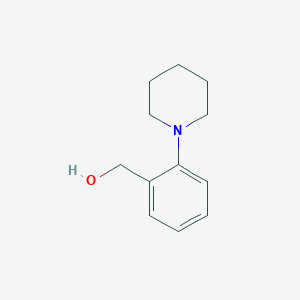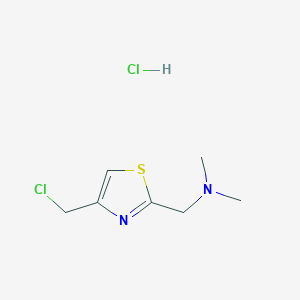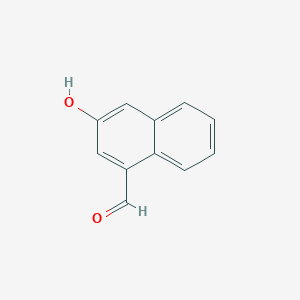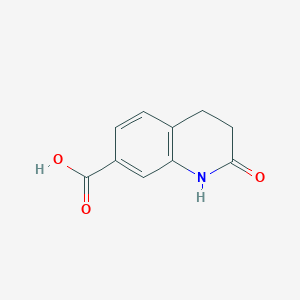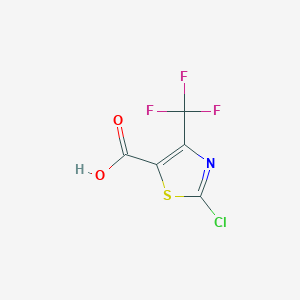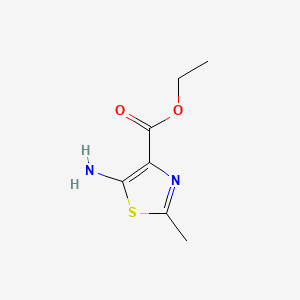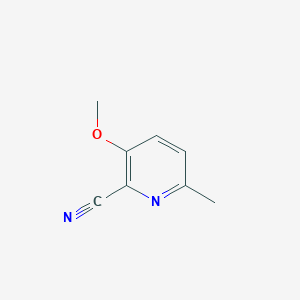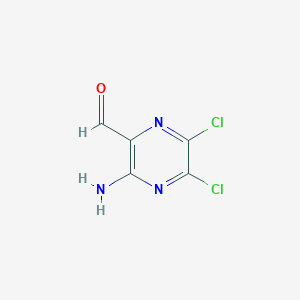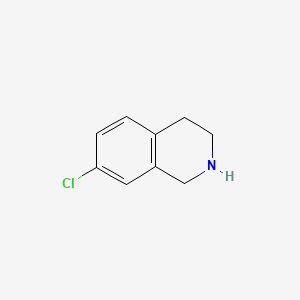
7-Chlor-1,2,3,4-tetrahydroisochinolin
Übersicht
Beschreibung
7-Chloro-1,2,3,4-tetrahydroisoquinoline is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions. For instance, the reaction described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis
The molecular structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10ClN . The InChI code for this compound is 1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
The C(1)-functionalization of 7-Chloro-1,2,3,4-tetrahydroisoquinoline with alkynes has been explored using various heterogeneous catalysts . This forms an important part of the chemical reactions involving this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 167.64 . It is a solid substance . The compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
7-Chlor-1,2,3,4-tetrahydroisochinolin ist eine Art von 1,2,3,4-Tetrahydroisochinolinen (THIQ), die in der medizinischen Chemie eine wichtige Rolle spielen . THIQ-basierte natürliche und synthetische Verbindungen üben vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen aus .
Entzündungshemmende Anwendungen
Es wurde berichtet, dass THIQs, einschließlich this compound, entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antibakterielle Anwendungen
THIQs haben antibakterielle Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antibiotika eingesetzt werden könnte.
Antivirale Anwendungen
THIQs weisen auch antivirale Eigenschaften auf . Daher könnte this compound möglicherweise bei der Entwicklung von antiviralen Medikamenten verwendet werden.
Antifungal Anwendungen
Die antifungalen Aktivitäten von THIQs wurden berichtet . Dies zeigt, dass this compound bei der Entwicklung von Antimykotika eingesetzt werden könnte.
Antikrebsanwendungen
THIQs, einschließlich this compound, haben Antikrebseigenschaften gezeigt . Dies deutet auf ihre mögliche Verwendung in Krebsbehandlungsstrategien hin.
Neurodegenerative Erkrankungen
THIQ-basierte Verbindungen üben vielfältige biologische Aktivitäten gegen neurodegenerative Erkrankungen aus . Dies deutet darauf hin, dass this compound bei der Behandlung von Erkrankungen wie Parkinson verwendet werden könnte.
Agrochemische Anwendungen
This compound ist ein wichtiges organisches Zwischenprodukt, das im Bereich der Agrochemie eingesetzt werden kann . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung neuer Agrochemikalien hin.
Safety and Hazards
7-Chloro-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Wirkmechanismus
Target of Action
It is known that tetrahydroisoquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroisoquinoline belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroisoquinolines can be oxidized to the corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydroisoquinoline. For instance, the compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound.
Eigenschaften
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKQLICTKRDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503764 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82771-60-6 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


